molecular formula C14H26O B14462760 Tetradeca-7,9-dien-1-ol CAS No. 72648-92-1

Tetradeca-7,9-dien-1-ol

Cat. No.: B14462760
CAS No.: 72648-92-1
M. Wt: 210.36 g/mol
InChI Key: TYMWFDIDOWUYRT-UHFFFAOYSA-N
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Description

Tetradeca-7,9-dien-1-ol is an organic compound belonging to the class of long-chain fatty alcohols. It is characterized by the presence of two double bonds located at the 7th and 9th positions of the tetradecane chain. This compound is known for its role in various biological and chemical processes, including its use as a pheromone in certain insect species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradeca-7,9-dien-1-ol typically involves the use of acylation reactions. One common method includes the acylation of (9Z,12E)-tetradeca-9,12-diene-1-ol with acetic anhydride in the presence of pyridine in tetrahydrofuran . This reaction yields the corresponding acetate, which can then be hydrolyzed to obtain the desired alcohol.

Industrial Production Methods

Industrial production of this compound often involves large-scale acylation and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The compound is typically produced in bulk for use in various applications, including as a pheromone in pest control.

Chemical Reactions Analysis

Types of Reactions

Tetradeca-7,9-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Tetradeca-7,9-dienal and tetradeca-7,9-dienoic acid.

    Reduction: Tetradecan-1-ol.

    Substitution: Tetradeca-7,9-dienyl halides and esters.

Scientific Research Applications

Tetradeca-7,9-dien-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Functions as a pheromone in certain insect species, aiding in the study of insect behavior and pest control.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Employed in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Tetradeca-7,9-dien-1-ol involves its interaction with specific molecular targets and pathways. As a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses such as mating or aggregation. In biological systems, it may interact with cellular membranes and enzymes, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    9,12-Tetradecadien-1-ol: Another long-chain fatty alcohol with double bonds at the 9th and 12th positions.

    Tetradeca-9,12-dienyl acetate: An acetate derivative of Tetradeca-7,9-dien-1-ol, used as a pheromone.

Uniqueness

This compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its role as a pheromone and its potential therapeutic applications set it apart from other similar compounds.

Properties

CAS No.

72648-92-1

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

tetradeca-7,9-dien-1-ol

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-8,15H,2-4,9-14H2,1H3

InChI Key

TYMWFDIDOWUYRT-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC=CCCCCCCO

Origin of Product

United States

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